Bianthrone

Descripción general

Descripción

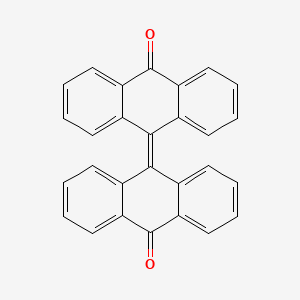

Bianthrone is an organic compound belonging to the class of anthraquinones. It is known for its unique structural properties, which include the ability to exist in different conformations. This compound is yellow in its solid state and exhibits thermochromic behavior, changing color when melted .

Métodos De Preparación

Bianthrone can be synthesized through several methods. One common synthetic route involves the irradiation of a solution of anthrone and molecular bromine in dichloromethane or benzene, leading to the formation of this compound . Another method involves the treatment of anthrone with molecular iodine and diazabicyclo[5.4.0]undecene in dichloromethane at room temperature . These methods are efficient and provide high yields of this compound.

Análisis De Reacciones Químicas

Bianthrone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form anthraquinone derivatives.

Reduction: It can be reduced to form dihydroanthracene derivatives.

Isomerization: This compound exists in equilibrium between folded and twisted conformers, influenced by solvent viscosity.

Photochemical Reactions: This compound undergoes irreversible photochemical reactions, forming cyclic photoisomers in different solvents.

Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Molecular Electronics

Conformational Properties

Bianthrone exists in two main conformations: a puckered form and a twisted form, which can interconvert under different conditions such as temperature changes or electrochemical reduction. This bistability is crucial for its potential use as a molecular switch or in data storage applications. Research indicates that this compound can undergo a two-electron transfer process, transitioning between these conformations, making it a candidate for molecular electronics .

Electrochemical Studies

Electrochemical analyses have shown that this compound exhibits distinct redox behavior, which is essential for developing molecular switches. The reduction pathway involves an electron transfer followed by a conformational change (ECE mechanism), demonstrating its utility in electronic devices .

Antimicrobial Applications

Natural Sources

Recent studies have isolated several bianthrones from marine organisms such as the crinoid Heterometra sp., which demonstrated selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The chemical structures of these compounds were elucidated using advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy .

Antimicrobial Resistance

With the growing issue of antimicrobial resistance, the identification of new chemical scaffolds like bianthrones is critical. The isolated compounds from Heterometra sp. showed promising results against resistant bacterial strains, suggesting their potential as new therapeutic agents .

Photodynamic Therapy

Cytotoxicity Studies

Bianthrones have been investigated for their cytotoxic properties against various cancer cell lines. For instance, chlorinated bianthrones derived from the cyanolichen Nephroma laevigatum exhibited significant cytotoxic effects against KB, HL-60, and A-459 cell lines. Their ability to generate singlet oxygen upon light exposure enhances their photodynamic potential, making them suitable candidates for cancer treatment .

Mechanisms of Action

The photodynamic activity of bianthrones is attributed to their capability to produce reactive oxygen species when exposed to light. This property not only aids in targeting cancer cells but also contributes to their antibacterial activities by damaging bacterial membranes .

Summary of Findings

Mecanismo De Acción

The mechanism of action of bianthrone involves its redox properties and conformational changes. This compound undergoes a two-electron, two-proton transfer, which is crucial for its redox behavior . The conformational changes between folded and twisted forms are influenced by solvent viscosity and temperature, affecting its electronic properties .

Comparación Con Compuestos Similares

Bianthrone is similar to other anthraquinone derivatives, such as:

4,11-Bisanthenequinone: This compound is synthesized from anthrone and exhibits similar redox properties.

Diphenoquinones Fused with Thiophene Rings: These compounds have a twisted conformer and exhibit n-type semiconductor properties.

This compound’s uniqueness lies in its thermochromic behavior and its ability to exist in different conformations, which are not commonly observed in other anthraquinone derivatives.

Actividad Biológica

Bianthrone, a member of the anthraquinone family, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two anthrone units linked together. Its chemical formula is , and it exhibits a range of oxidation states that contribute to its reactivity and biological activity. The compound can undergo various redox reactions, which are critical for its interaction with biological systems.

Biological Activities

This compound has been reported to exhibit several significant biological activities:

- Antimicrobial Activity : Research indicates that bianthrones derived from marine organisms, such as the crinoid Heterometra sp., display potent antimicrobial properties against various pathogenic bacteria and fungi. For instance, studies have shown that bianthrones inhibit the growth of strains like Staphylococcus aureus and Candida albicans with varying degrees of effectiveness (IC50 values) .

- Antitumor Activity : this compound derivatives have been investigated for their antitumor potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of apoptotic pathways .

- Antioxidant Properties : The ability of this compound to scavenge free radicals has been documented, making it a candidate for further exploration in oxidative stress-related diseases .

Table 1: Summary of Biological Activities of this compound

The mechanisms underlying the biological activities of this compound are complex and involve several pathways:

- Reactive Oxygen Species (ROS) Modulation : this compound's antioxidant activity is attributed to its ability to modulate ROS levels, thereby protecting cells from oxidative damage.

- Apoptosis Induction : The compound has been shown to activate caspases and upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 in cancer cells, leading to increased apoptosis .

- Enzyme Inhibition : Some studies suggest that bianthrones may inhibit specific enzymes involved in cellular signaling pathways, contributing to their antimicrobial and antitumor effects. For example, they have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research .

Propiedades

IUPAC Name |

10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRGKWPEVFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059994 | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-85-5 | |

| Record name | Bianthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of bianthrone?

A1: this compound has a molecular formula of C28H16O2 and a molecular weight of 384.43 g/mol.

Q2: What are the key structural features of this compound?

A2: this compound comprises two anthrone units linked by a central carbon-carbon double bond. This structure allows for conformational flexibility, leading to the existence of two main isomers: a folded (A) form and a twisted (B) form. []

Q3: How do the folded (A) and twisted (B) forms of this compound differ?

A3: The A form is the more stable conformer under standard conditions, characterized by a puckered geometry with the anthrone moieties folded inwards. In contrast, the B form adopts a twisted conformation with a higher energy barrier for interconversion. This twisted structure results in a red-shifted absorption spectrum compared to the yellow A form. [, , , ]

Q4: What spectroscopic techniques are commonly used to characterize this compound?

A4: Spectroscopic methods such as UV-Vis, NMR, Raman, and electron paramagnetic resonance (EPR) spectroscopy are frequently employed to characterize this compound. UV-Vis spectroscopy reveals characteristic absorption bands for the A and B forms, while NMR provides insights into the structural features and dynamics of the molecule. Raman spectroscopy can elucidate structural changes upon electrochemical reduction, and EPR helps investigate the paramagnetic properties of this compound radicals. [, , , , , , ]

Q5: What is the significance of this compound's photochromic properties?

A5: this compound exhibits photochromism, meaning it undergoes a reversible color change upon exposure to light. This property makes it a promising candidate for applications in molecular switches, optical data storage, and sensors. [, ]

Q6: How does this compound behave in Langmuir-Blodgett (LB) films?

A6: Studies on Langmuir-Blodgett (LB) films of donor-substituted this compound derivatives revealed that these molecules form stable monolayers at the air-water interface. The fluorescence and molecular charge transfer characteristics observed in solution are preserved in the LB films. []

Q7: Can this compound undergo conformational changes when immobilized on electrode surfaces?

A7: While this compound exhibits conformational changes in solution upon electrochemical reduction, studies on monolayers immobilized on mercury and glassy carbon electrodes suggest that significant structural rearrangements associated with A to B form conversion might not occur in these systems. []

Q8: How does pressure affect the crystal structure of this compound?

A8: Applying hydrostatic pressure to this compound crystals induces a color change from yellow to red, primarily at the crystal surface. This transformation is linked to the formation of a high-pressure polymorph characterized by a twisted this compound conformation with planar tricyclic fragments. []

Q9: How does this compound behave under reductive conditions?

A9: Electrochemical and pulse radiolysis studies demonstrate that this compound undergoes a two-electron, two-proton reduction process. This reduction initially generates the radical anion of the A form (A•-), which then undergoes a conformational change to the radical anion of the B form (B•-). [, , ]

Q10: What is the reactivity of the this compound radical anion (B•-) towards oxygen?

A10: Computational and experimental evidence suggests that the B•- radical anion exhibits unusual stability towards oxidation by molecular oxygen, setting it apart from other semiquinone radical anions. []

Q11: What are the products formed upon irreversible photolysis of this compound?

A11: Irreversible photolysis of this compound in various solvents primarily yields a 4a,4b-dihydrophenanthrene-type cyclic photoisomer known as the C isomer. This C isomer can undergo further solvent-dependent reactions, such as the formation of dihydrohelianthrone in protic solvents. []

Q12: Do this compound derivatives exhibit any noteworthy biological activities?

A12: Certain this compound derivatives, like those isolated from Psorospermum species and fungal sources, have shown promising antimicrobial and antifungal activities. These findings highlight the potential of this compound-based compounds in developing new therapeutic agents. [, , ]

Q13: Have any this compound derivatives demonstrated antidiabetic potential?

A13: Research on Polygonum cuspidatum root extract, which contains this compound derivatives like (trans)-emodin-physcion this compound and (cis)-emodin-physcion this compound, has revealed potent inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). These enzymes play crucial roles in regulating blood glucose levels, suggesting potential antidiabetic properties of these this compound derivatives. []

Q14: How does computational chemistry contribute to understanding this compound's properties?

A14: Density functional theory (DFT) calculations have been instrumental in elucidating the structural features, conformational preferences, and electronic properties of this compound and its derivatives. These calculations provide valuable insights into the factors governing its reactivity and stability. [, ]

Q15: What is the impact of substituents on the conformational equilibrium of this compound?

A15: Introducing specific substituents onto the this compound scaffold can significantly influence the equilibrium between the folded and twisted forms. For instance, incorporating methoxy groups at the 3,3',6,6'-positions stabilizes the twisted conformation, leading to a bistable system where both forms coexist in solution. [, ]

Q16: How does alkyl chain length affect the solid-state thermochromism of this compound derivatives?

A16: Studies on alkoxy-substituted bianthrones revealed that the length of the alkyl chain plays a crucial role in determining the preferred conformation in the solid state. Longer alkyl chains promote the aggregation of the twisted conformer, resulting in a tunable solid-state thermochromism with potential applications in temperature-sensitive materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.